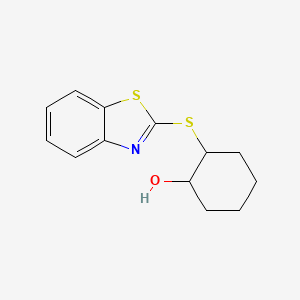![molecular formula C11H11Cl3N2O2 B4069710 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B4069710.png)
1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol
説明
1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol, also known as TDCPP, is a chemical compound that has been widely used as a flame retardant in various consumer products, including furniture, electronics, and textiles. Despite its widespread use, TDCPP has been found to have harmful effects on human health and the environment.
作用機序
1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol acts as an endocrine disruptor by binding to hormone receptors and interfering with their normal function. Specifically, 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol has been shown to bind to the estrogen receptor and activate its signaling pathway, leading to the proliferation of breast cancer cells. 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol has also been shown to inhibit the activity of the androgen receptor, which can lead to decreased sperm production and male infertility.
Biochemical and Physiological Effects:
Exposure to 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol has been linked to a range of biochemical and physiological effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol has been shown to cross the placenta and accumulate in fetal tissues, leading to developmental toxicity in animal studies. In addition, 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol has been shown to disrupt the normal development of the nervous system, leading to neurotoxicity and behavioral abnormalities.
実験室実験の利点と制限
1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol has been used extensively in laboratory experiments to study its effects on human health and the environment. Its widespread use as a flame retardant in consumer products makes it a relevant and accessible chemical for research purposes. However, the limitations of 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol include its potential for environmental contamination and its harmful effects on human health, which must be carefully considered when conducting experiments.
将来の方向性
Future research on 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol should focus on developing safer alternatives to this chemical for use as a flame retardant in consumer products. In addition, further studies are needed to fully understand the mechanism of action and toxic effects of 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol on human health and the environment. This may include investigating the effects of 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol on other hormone receptors and signaling pathways, as well as exploring the potential for biomonitoring and risk assessment of 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol in exposed populations.
科学的研究の応用
1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol has been extensively studied for its effects on human health and the environment. In vitro studies have shown that 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol can disrupt the endocrine system by mimicking the action of hormones such as estrogen and androgen. Animal studies have also shown that exposure to 1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol can lead to developmental and reproductive toxicity, as well as neurotoxicity.
特性
IUPAC Name |
1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-5-3-7-8(4-9(17)11(12,13)14)15-6(2)16-10(7)18-5/h3,9,17H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKSPIBOVWKWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)CC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4069651.png)
![2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069666.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbutyl)-3-piperidinyl]propanamide](/img/structure/B4069672.png)
![1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine](/img/structure/B4069679.png)
![methyl 4-[3-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4069685.png)
![N-(sec-butyl)-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069688.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4069695.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069698.png)
![5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalic acid](/img/structure/B4069704.png)

![(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide](/img/structure/B4069721.png)
![N-isobutyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069736.png)
![5-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4069742.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4069746.png)